molecular formula C21H21N5O4 B10979100 N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10979100
M. Wt: 407.4 g/mol
InChI Key: KZUADIDEJHKJIL-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole and quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone moieties.

    Reduction: Reduction reactions can occur, potentially affecting the quinazolinone ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the benzimidazole or quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antifungal and antiparasitic activities.

    Quinazolinone Derivatives: Studied for their anticancer and anti-inflammatory properties.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of benzimidazole and quinazolinone structures, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H21N5O4/c1-12-23-16-9-18(30-3)17(29-2)8-13(16)21(28)26(12)11-20(27)22-10-19-24-14-6-4-5-7-15(14)25-19/h4-9H,10-11H2,1-3H3,(H,22,27)(H,24,25)

InChI Key

KZUADIDEJHKJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3)OC)OC

Origin of Product

United States

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